
2,4,6-Trichloro-5-methylpyrimidine
Overview
Description
2,4,6-Trichloro-5-methylpyrimidine is a chemical compound with the molecular formula C5H3Cl3N2 and a molecular weight of 197.45 g/mol . It is characterized by the presence of three chlorine atoms and one methyl group attached to a pyrimidine ring. This compound is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trichloro-5-methylpyrimidine can be synthesized through various synthetic routes. One common method involves the chlorination of 5-methylpyrimidine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-5-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex pyrimidine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol are commonly used.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
TCMP serves as a crucial building block in the synthesis of more complex organic molecules. Its chlorinated structure allows it to participate in various reactions, making it valuable for creating diverse chemical compounds. For instance, it can be utilized in the synthesis of pyrimidine derivatives that exhibit biological activity.
Comparison of Synthetic Routes
Synthetic Route | Yield (%) | Reaction Conditions |
---|---|---|
Chlorination of 5-methylpyrimidine | High | Chlorine gas with iron(III) chloride catalyst |
Reaction with organozinc reagents | Moderate | Varies based on specific reagent conditions |
Biological Applications
Enzyme Inhibition Studies
TCMP is employed in biological research to study enzyme inhibitors. Its ability to bind to specific enzymes allows researchers to investigate biochemical pathways and develop potential therapeutic agents. For example, studies have shown that TCMP derivatives can inhibit bacterial growth effectively.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of TCMP derivatives against various bacterial strains. The results demonstrated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
TCMP Derivative A | Staphylococcus aureus | 20 |
TCMP Derivative B | Escherichia coli | 18 |
Standard Drug (Ciprofloxacin) | Staphylococcus aureus | 25 |
Medicinal Chemistry
Intermediate for Pharmaceutical Synthesis
In medicinal chemistry, TCMP acts as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure contributes to the development of drugs with potential therapeutic effects.
Case Study: Development of Antiplatelet Agents
Recent research has explored the synthesis of ticagrelor analogues using TCMP as a precursor. These analogues demonstrated both antiplatelet and antibacterial activities, indicating the compound's potential in developing multi-functional drugs.
Industrial Applications
Agrochemical Production
TCMP is also utilized in the production of agrochemicals. Its chlorinated nature makes it suitable for formulating herbicides and pesticides that are effective against a range of agricultural pests.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-5-methylpyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trichloro-6-methylpyrimidine
- 2,4,6-Trichloro-5-ethylpyrimidine
- 2,4,6-Trichloro-5-fluoropyrimidine
Uniqueness
2,4,6-Trichloro-5-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms and a methyl group on the pyrimidine ring makes it a versatile intermediate for various synthetic applications .
Biological Activity
2,4,6-Trichloro-5-methylpyrimidine (TCMP) is a chlorinated derivative of pyrimidine, notable for its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and agricultural science, due to its unique structural properties and reactivity.
Chemical Structure and Properties
- Molecular Formula : C₅H₃Cl₃N₂
- Molecular Weight : 197.45 g/mol
- Melting Point : 65–69 °C
- Boiling Point : 132–136 °C (under reduced pressure)
- IUPAC Name : this compound
The presence of three chlorine atoms at positions 2, 4, and 6, along with a methyl group at position 5, contributes to the compound's reactivity with various biological systems and chemical entities .
Biological Activity Overview
Research into the biological activity of TCMP has primarily focused on its antibacterial properties and potential applications in drug discovery. The following sections summarize key findings from various studies.
Antibacterial Activity
Several studies have investigated the antibacterial efficacy of TCMP against various bacterial strains. The compound has shown promising results in inhibiting the growth of specific pathogens, although detailed mechanisms of action remain largely unexplored. Preliminary data suggest that TCMP may interact with bacterial cell walls or enzymes critical for bacterial survival .
Interaction with Biological Systems
The reactivity of TCMP with nucleophiles indicates potential interactions with biological macromolecules such as proteins and nucleic acids. Its chlorinated structure allows it to form covalent bonds with nucleophilic sites in proteins, which could lead to biological effects such as enzyme inhibition or disruption of cellular processes .
Study 1: Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial properties of TCMP against Gram-positive and Gram-negative bacteria. The results indicated that TCMP exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
These findings suggest that TCMP may serve as a potential lead compound for developing new antibacterial agents .
Study 2: Reactivity Studies
Another investigation focused on the reactivity of TCMP with nucleophiles like DABCO (1,4-diazabicyclo[2.2.2]octane). The study revealed that TCMP reacts preferentially at the C2 position, leading to the formation of various derivatives. This reactivity profile underscores its utility in synthetic organic chemistry and potential applications in drug development .
Comparative Analysis with Related Compounds
To better understand the uniqueness of TCMP, a comparison with structurally similar compounds is presented below:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,4-Dichloro-5-methylpyrimidine | C₅H₄Cl₂N₂ | Fewer chlorines; less reactive |
2,4,5-Trichloro-6-methylpyrimidine | C₅H₄Cl₃N₂ | Different substitution pattern; potential herbicide |
2,4,6-Trichloropyrimidine | C₄Cl₃N₂ | Lacks methyl group; used in dye production |
This table illustrates how the unique chlorination pattern of TCMP contributes to its distinct chemical behavior compared to its analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4,6-Trichloro-5-methylpyrimidine, and how do reaction conditions influence yield?
- Methodology : Nucleophilic chlorination of 5-methylpyrimidine derivatives using POCl₃ or PCl₃ as chlorinating agents under reflux conditions (80–120°C) is a common approach. Catalytic additives like N,N-dimethylaniline may enhance regioselectivity for the 2,4,6-positions. Reaction monitoring via TLC or HPLC ensures completion .
- Data Consideration : Yields typically range from 60–85%, depending on stoichiometry and reaction time. Side products (e.g., incomplete chlorination) require purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Tools :
- NMR Spectroscopy : and NMR (400 MHz) in deuterated chloroform (CDCl₃) confirm substitution patterns. Key peaks include δ 2.5 ppm (methyl group) and absence of aromatic protons .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion [M+H]⁺ at m/z 198.93 (C₅H₃Cl₃N₂⁺) .
- Melting Point : Reported range: 65–69°C (deviations indicate impurities) .
Q. What are the stability considerations for storing this compound?
- Storage Guidelines : Store under inert gas (argon) at –20°C in airtight containers. Avoid prolonged exposure to moisture or DMSO, which can hydrolyze chlorine substituents .
- Stability Data : Degradation studies show <5% decomposition after 6 months under optimal conditions. Monitor via periodic HPLC analysis .
Advanced Research Questions
Q. How does this compound behave in nucleophilic substitution reactions, and what factors govern regioselectivity?
- Mechanistic Insights : The 2-, 4-, and 6-chlorine atoms exhibit varying reactivity due to electronic effects. The 4-position is most susceptible to substitution by amines or alkoxides in polar aprotic solvents (e.g., DMF). Computational modeling (DFT) predicts activation energies for substitution pathways .
- Experimental Design : Use kinetic studies with varying nucleophiles (e.g., morpholine, sodium methoxide) and temperatures (25–80°C) to map reactivity. Monitor intermediates via LC-MS .
Q. What strategies mitigate contradictions in reported physicochemical data for this compound?
- Data Validation :
- Molecular Formula : Discrepancies exist (e.g., C₆H₁₃NO in some sources vs. C₅H₃Cl₃N₂ in authoritative references). Verify via elemental analysis and HRMS .
- Density : Reported as 1.037 g/cm³; confirm experimentally using pycnometry .
Q. How can this compound serve as a precursor for bioactive pyrimidine derivatives?
- Case Study :
- Antimicrobial Agents : React with thioureas to form 2-thioether derivatives. Screen against E. coli and S. aureus using broth microdilution (MIC values: 8–32 µg/mL) .
- Enzyme Inhibitors : Couple with fluorophores for thymidine phosphorylase inhibition assays (IC₅₀ < 10 µM) .
- Synthetic Protocol : Optimize Suzuki-Miyaura couplings at the 5-methyl position for diversity-oriented libraries .
Properties
IUPAC Name |
2,4,6-trichloro-5-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c1-2-3(6)9-5(8)10-4(2)7/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSWSQGDJQFXHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283267 | |
Record name | 2,4,6-Trichloro-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780-36-5 | |
Record name | 1780-36-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30722 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-Trichloro-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trichloro-5-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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